molecular formula C₂₁H₃₀O₃ B107925 17alpha-Hydroxypregn-4-ene-3,20-dione CAS No. 604-09-1

17alpha-Hydroxypregn-4-ene-3,20-dione

Cat. No. B107925
CAS RN: 604-09-1
M. Wt: 330.5 g/mol
InChI Key: DBPWSSGDRRHUNT-SJFWLOONSA-N
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Description

17alpha-Hydroxypregn-4-ene-3,20-dione, commonly referred to as 17alphaOH-progesterone, is a steroid hormone with significant biological importance. It is a derivative of progesterone and is involved in the steroidogenesis pathway, which leads to the production of glucocorticoids and mineralocorticoids, as well as sex steroids. The hormone has been studied in various contexts, including its secretion rates under stress and its role in parturition in sheep .

Synthesis Analysis

The synthesis of related compounds to 17alphaOH-progesterone has been explored in several studies. For instance, a three-step synthesis of 16-methylene-17alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione was achieved from a specific starting compound with an overall yield of 35%. This synthesis process was characterized spectroscopically, and the NMR shielding effects were discussed . Such synthetic pathways are crucial for the production of steroid derivatives for research and pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of 17alphaOH-progesterone and its derivatives is complex and has been studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR). The structural analysis is essential for understanding the biological activity and interactions of the hormone. For example, the synthesis of 16-methylene-17alpha-hydroxypregna-1,4,9(11)-triene-3,20-dione involved characterizing the compounds involved in the process using 1H and 13C NMR .

Chemical Reactions Analysis

The chemical reactions involving 17alphaOH-progesterone and its derivatives are diverse. The hormone itself is synthesized in the adrenal glands and is subject to various enzymatic reactions that modify its structure and function. For example, the hormone's secretion is influenced by adrenocorticotrophic hormone (ACTH) and is decreased after hypophysectomy . Additionally, the synthesis of related compounds involves reactions such as epoxidation, fluorination, and the introduction of halogen atoms, which can significantly alter the biological activity of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 17alphaOH-progesterone are influenced by its molecular structure. The hormone is lipophilic, which allows it to easily cross cell membranes and interact with intracellular receptors. Its concentration in the adrenal glands and blood varies under different physiological conditions, such as stress or parturition . The synthesis of steroid derivatives often aims to modify these properties to enhance their biological activity or reduce side effects. For instance, the introduction of halogen atoms in the synthesis of related compounds has been shown to affect their anti-inflammatory activity .

Scientific Research Applications

Synthesis and Characterization

17alpha-Hydroxypregn-4-ene-3,20-dione, also known as 17alpha-hydroxyprogesterone, has been a focus in the synthesis and characterization of various steroid derivatives. For instance, Kraan et al. (1993) explored the synthesis of hydroxylated derivatives of corticosterone and related compounds, highlighting the intricate chemical processes involved in modifying steroids like 17alpha-hydroxyprogesterone (Kraan et al., 1993). This kind of research underlines the complexity and potential of steroid chemistry.

Role in Hormone Receptor Interaction

A critical application of 17alpha-hydroxypregn-4-ene-3,20-dione is in understanding hormone-receptor interactions. Pichon and Milgrom (1977) studied the progesterone receptor in human mammary carcinoma, using 17alpha-hydroxypregn-4-ene-3,20-dione as a key component in their research (Pichon & Milgrom, 1977). This research is crucial for developing treatments and diagnostic tools for breast cancer.

Enzymatic Studies

17alpha-Hydroxypregn-4-ene-3,20-dione is also used in enzymatic studies. For example, Ewald et al. (1965) provided evidence for the presence of a specific isomerase in beef adrenal cortex that acts on this compound, offering insights into steroid biosynthesis and metabolism (Ewald et al., 1965).

Biochemical Analysis

Holzbauer and Newport (1968) developed a method for estimating 17alpha-hydroxypregn-4-ene-3,20-dione in blood and adrenal glands, which has implications for understanding adrenal function and stress responses (Holzbauer & Newport, 1968).

Molecular Interactions

Bratoeff et al. (2003) examined the molecular interactions of new pregnenedione derivatives, including 17alpha-hydroxypregn-4-ene-3,20-dione, for their potential as enzyme inhibitors, contributing to the field of drug design and pharmacology (Bratoeff et al., 2003).

Metabolic and Biosynthetic Pathways

Research by Plourde and Hafez-Zedan (1973) involving 17alpha-hydroxypregn-4-ene-3,20-dione helped to elucidate metabolic and biosynthetic pathways in microorganisms, offering insights into steroid metabolism (Plourde & Hafez-Zedan, 1973).

properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPWSSGDRRHUNT-SJFWLOONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313711
Record name 17beta-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17alpha-Hydroxypregn-4-ene-3,20-dione

CAS RN

604-09-1
Record name 17β-Hydroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=604-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17beta-Hydroxyprogesterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17beta-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17α-hydroxypregn-4-ene-3,20-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BL Riggs - 1970 - repository.arizona.edu
Plasma progesterone and cortisol levels were determined in dairy cattle in the central Arizona area during the high temperature> low fer tility months of the year. These levels were …
Number of citations: 2 repository.arizona.edu
D Schomburg, D Stephan - Enzyme Handbook: Class 1.13–1.97 …, 1994 - Springer
1.14.99.4 Progesterone,hydrogen-donor:oxygen oxidoreductase {hydroxylating) Progesterene monooxygenase Oxygenase, progesterone m Page 1 Progesterone monooxygenase 1 …
Number of citations: 0 link.springer.com

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